3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13BrOS. It is characterized by a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 4-bromothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one
- 3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one
- 3-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one
Uniqueness
3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H13BrOS |
---|---|
Molecular Weight |
285.20 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrOS/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h4-7,12H,1-3,8H2 |
InChI Key |
MUBONWHEULQQHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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